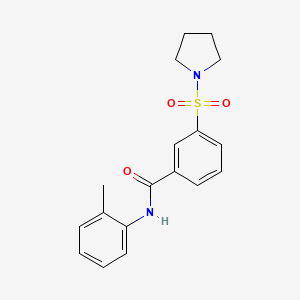
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as CMPA, is a novel compound that has been synthesized and studied for its potential applications in various fields of science. This compound has gained attention due to its unique chemical structure and promising properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is not fully understood, but studies have shown that it exhibits its biological activity by modulating various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. These effects suggest that this compound has potential therapeutic applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine. One potential direction is to study its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is to study its mechanism of action in more detail to better understand its biological activity. Additionally, future research could focus on developing new synthesis methods for this compound to improve its solubility and other properties.
Métodos De Síntesis
The synthesis of 1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves a series of chemical reactions that require expertise in organic chemistry. The most common method for synthesizing this compound is through the condensation reaction of 1-phenyl-3-methyl-4-benzoylpyrazol-5-one and cyclohexylmethylamine. This reaction yields this compound as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been studied extensively for its potential applications in various fields of science. One of the major areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
2-(cyclohexylmethyl)-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13-16(15-10-6-3-7-11-15)17(18)20(19-13)12-14-8-4-2-5-9-14/h3,6-7,10-11,14H,2,4-5,8-9,12,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWBNCMLLJZXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)
![N-[5-(benzylamino)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5706423.png)
![2-(1-naphthyl)-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5706426.png)


![2-(benzylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B5706454.png)
![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)
![N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5706475.png)




![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)